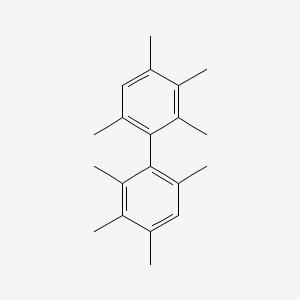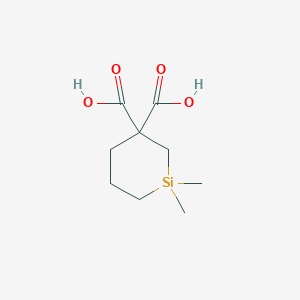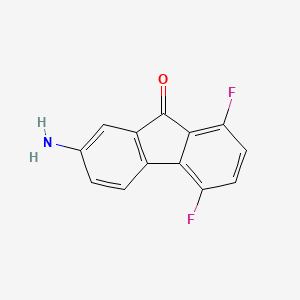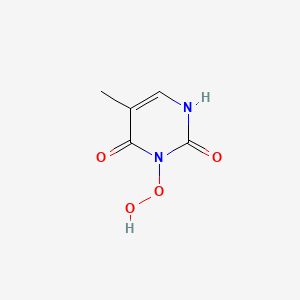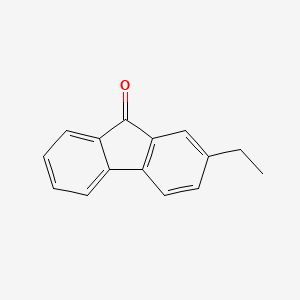
Nonatetracontane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nonatetracontane is a higher alkane with the chemical formula C₄₉H₁₀₀ . It is a long-chain hydrocarbon consisting of 49 carbon atoms and 100 hydrogen atoms. This compound is part of the alkane family, which are saturated hydrocarbons with single bonds between carbon atoms. This compound is typically found in natural sources such as crude oil and can be synthesized in the laboratory.
準備方法
Synthetic Routes and Reaction Conditions
Nonatetracontane can be synthesized through various methods, including the Kolbe electrolysis and Wurtz reaction . In Kolbe electrolysis, carboxylic acids are electrolyzed to form hydrocarbons. The Wurtz reaction involves the coupling of alkyl halides in the presence of sodium metal to form higher alkanes.
Industrial Production Methods
Industrially, this compound can be obtained through fractional distillation of crude oil. This process separates the components of crude oil based on their boiling points, allowing for the isolation of higher alkanes like this compound. Additionally, hydrogenation of long olefins can yield higher alkanes, including this compound.
化学反応の分析
Types of Reactions
Nonatetracontane undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form alcohols, aldehydes, and carboxylic acids.
Reduction: Reduction reactions can convert this compound into smaller hydrocarbons.
Substitution: Halogenation reactions can substitute hydrogen atoms in this compound with halogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium or platinum.
Substitution: Halogenation using chlorine or bromine in the presence of light or a catalyst.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Smaller hydrocarbons.
Substitution: Halogenated alkanes.
科学的研究の応用
Nonatetracontane has several scientific research applications, including:
Chemistry: Used as a standard in gas chromatography for boiling point determination.
Biology: Studied for its role in biological membranes and lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, waxes, and as an anti-corrosive agent.
作用機序
Nonatetracontane exerts its effects primarily through its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long hydrocarbon chain allows it to interact with other hydrophobic molecules, making it useful in various applications.
類似化合物との比較
Nonatetracontane is unique due to its long carbon chain. Similar compounds include other higher alkanes such as:
- Hexadecane (C₁₆H₃₄)
- Octadecane (C₁₈H₃₈)
- Eicosane (C₂₀H₄₂)
- Triacontane (C₃₀H₆₂)
Compared to these compounds, this compound has a higher molecular weight and melting point, making it more suitable for specific industrial applications such as high-temperature lubricants and waxes.
特性
CAS番号 |
7098-27-3 |
|---|---|
分子式 |
C49H100 |
分子量 |
689.3 g/mol |
IUPAC名 |
nonatetracontane |
InChI |
InChI=1S/C49H100/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-49H2,1-2H3 |
InChIキー |
QPGZDOBTQZCJFT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


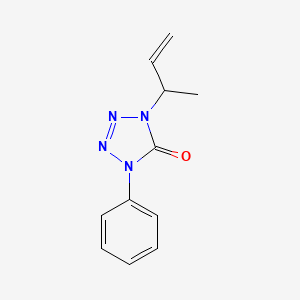
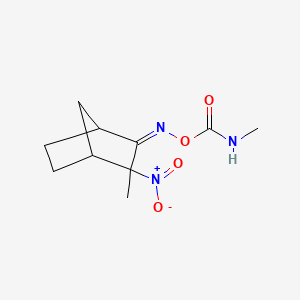
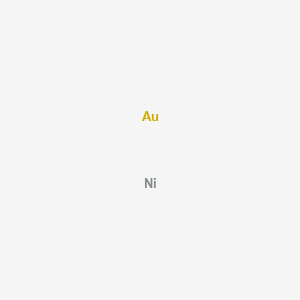
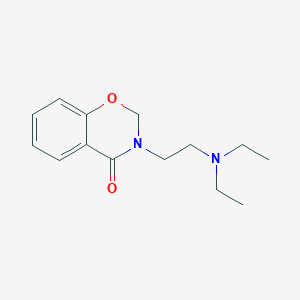
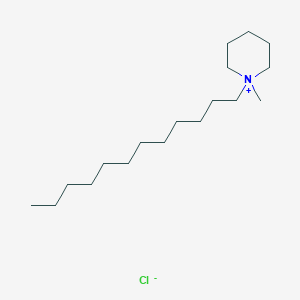
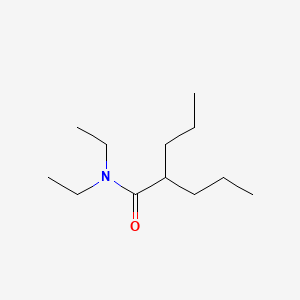
![(3As,5as,6s,8as,8bs)-6-acetyl-3a,5a-dimethyl-3a,5,5a,6,7,8,8a,8b,9,10-decahydrodicyclopenta[a,f]naphthalen-2(3h)-one](/img/structure/B14719498.png)

